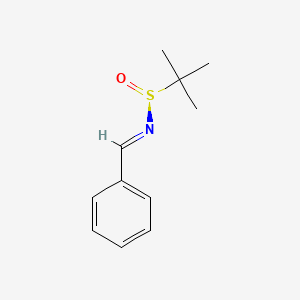

(S)-N-benzylidene-2-methylpropane-2-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

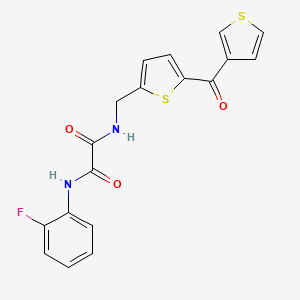

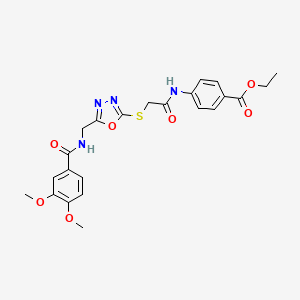

“(S)-N-benzylidene-2-methylpropane-2-sulfinamide” is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 . It is also known by its synonyms, 2-Propanesulfinamide, 2-methyl-N-(phenylmethylene)-, [N(E),S(S)]- .

Synthesis Analysis

The synthesis of “(S)-N-benzylidene-2-methylpropane-2-sulfinamide” can be achieved from tert-Butanesulfinamide and Benzaldehyde . There are 5 synthetic routes provided by Chemicalbook .Molecular Structure Analysis

The molecular structure of “(S)-N-benzylidene-2-methylpropane-2-sulfinamide” is represented by the formula C11H15NOS . The molecular weight of the compound is 209.31 .Applications De Recherche Scientifique

Enantioseparation in Chemistry

(S)-N-benzylidene-2-methylpropane-2-sulfinamide and its derivatives are important in the field of chemistry, especially in enantioseparation, a critical process in creating enantiomerically pure compounds. Zeng et al. (2018) explored the enantioseparation of various chiral sulfinamide derivatives, including N-benzylidene-2-methylpropane-2-sulfinamide, using polysaccharide-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) Zeng, Wen, Xiang, & Zhang, 2018.

Mechanistic Insights in Organic Chemistry

In organic chemistry, understanding reaction mechanisms is crucial. Hennum et al. (2014) investigated the asymmetric nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide with methylmagnesium bromide and methyllithium, providing valuable insights into the factors influencing diastereomeric ratios and reaction stereoselectivity Hennum, Fliegl, Gundersen, & Eisenstein, 2014.

Synthesis of Enantiomerically Pure Amines

The compound is also instrumental in synthesizing enantiomerically pure amines. Fernández‐Salas et al. (2014) demonstrated the use of N-(benzylidene)-2-methylpropane-2-sulfinamides in diastereoselective radical alkylation reactions to produce enantiomerically pure (α‐Phenylalkyl)amines Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014.

Microwave-Assisted Synthesis

Innovative synthesis methods like microwave-assisted reactions are being explored. Collados et al. (2012) developed a microwave-assisted, solvent-free synthesis method for producing enantiomerically pure N-(tert-butylsulfinyl)imines, including derivatives of (S)-N-benzylidene-2-methylpropane-2-sulfinamide Collados, Toledano, Guijarro, & Yus, 2012.

Asymmetric Synthesis

The asymmetric synthesis of amines using chiral, non-racemic benzylidene sulfinamide derived from recoverable precursors is another application. Hose et al. (1996) employed homochiral cyclic sulfinamide for this purpose, demonstrating a method to recycle the sulfinic acid used in the process Hose, Mahon, Molloy, Raynham, & Wills, 1996.

Transformation and Reactivity Studies

Research by Qingle et al. (2021) highlighted the extensive reactivity and transformation possibilities of sulfinamides, including (S)-N-benzylidene-2-methylpropane-2-sulfinamide, in organic and medicinal synthesis Qingle, Zhang, Xi, & Ze, 2021.

Enantioselective Reactions

Beck, Hyde, and Jacobsen (2011) explored the application of chiral sulfinamides in cocatalyst systems for enantioselective protonation reactions, an area where (S)-N-benzylidene-2-methylpropane-2-sulfinamide could potentially play a role Beck, Hyde, & Jacobsen, 2011.

Propriétés

IUPAC Name |

(NE,S)-N-benzylidene-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXSXPVKHWNOZ-TZIYXEQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)/N=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-benzylidene-2-methylpropane-2-sulfinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2845090.png)

![Ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2845092.png)

![4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl](/img/structure/B2845104.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2845106.png)

![N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845107.png)